3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane
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Overview
Description
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is a steroid compound with the molecular formula C21H35NO3 It is a derivative of androstane, a type of steroid hormone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane typically involves multiple steps, starting from simpler steroid precursors. One common method involves the hydroxylation of androstane derivatives, followed by the introduction of the methoxycarbamoyl group at the 17-alpha position. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a carbonyl group may produce a secondary alcohol.
Scientific Research Applications
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves its interaction with specific molecular targets, such as androgen receptors. It may modulate the activity of these receptors, influencing various physiological processes. The pathways involved include the regulation of gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Androstanediol: A derivative of dihydrotestosterone (DHT) with similar structural features.
Androstenol: A pheromone with a similar steroid backbone.
Uniqueness
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is unique due to its specific functional groups and their positions on the steroid backbone
Properties
CAS No. |
126054-46-4 |
---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
methyl N-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate |
InChI |
InChI=1S/C21H35NO3/c1-20-10-8-14(23)12-13(20)4-5-15-16-6-7-18(22-19(24)25-3)21(16,2)11-9-17(15)20/h13-18,23H,4-12H2,1-3H3,(H,22,24)/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChI Key |
CEZKLEHYJURHTB-VTBMCCKRSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4NC(=O)OC)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
Origin of Product |
United States |
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